3-Oxo-C16:1

Quorum sensing AHL structure-activity relationship Sinorhizobium meliloti

3-Oxo-C16:1-HSL is a structurally authenticated long-chain AHL combining a C16 acyl chain, Δ11 cis unsaturation, and a 3-oxo group. Unlike saturated or non-oxo C16 analogs, this specific autoinducer is indispensable for calibrating LasR-based biosensors (E. coli pSB1075), reconstituting S. meliloti sinI-dependent nodulation signaling, and dissecting LuxR-type receptor SAR. Substituting with other C16-HSL family members introduces uncontrolled experimental variables. Procure this exact compound to ensure fidelity in quorum sensing and plant-microbe symbiosis research.

Molecular Formula C20H33NO4
Molecular Weight 351.5 g/mol
Cat. No. B583182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-C16:1
Synonyms3-oxo-C16:1-Δ11cis-(L)-HSL
Molecular FormulaC20H33NO4
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCC(=O)CC(=O)NC1CCOC1=O
InChIInChI=1S/C20H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h5-6,18H,2-4,7-16H2,1H3,(H,21,23)/b6-5-/t18-/m0/s1
InChIKeyUKVJHGAETBFGBY-XFHJGTJQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-C16:1-HSL: A Long-Chain Unsaturated Acyl-Homoserine Lactone for Quorum Sensing Research


3-Oxo-C16:1, systematically named N-3-oxo-hexadec-11(Z)-enoyl-L-homoserine lactone (CAS 1269663-80-0; molecular formula C₂₀H₃₃NO₄; MW 351.48), is a long-chain, monounsaturated acyl-homoserine lactone (AHL) belonging to the C16-HSL family of bacterial quorum sensing (QS) autoinducers . This compound is characterized by a 16-carbon acyl chain bearing a Δ11 cis double bond and a 3-oxo (β-keto) substitution, distinguishing it structurally from its saturated and non-oxo C16 AHL analogs [1]. 3-Oxo-C16:1-HSL is naturally produced by Gram-negative bacterial species including Sinorhizobium meliloti and Agrobacterium vitis strain F2/5, where it functions as a sinI/avsI-dependent QS signal molecule [2]. As a research reagent, it is employed primarily in bacterial biosensor development, plant-microbe symbiosis studies, and QS pathway interrogation [3].

Why 3-Oxo-C16:1-HSL Cannot Be Replaced by Other C16 AHL Analogs in Research Protocols


Within the C16-HSL quorum sensing signal family, four structurally distinct molecules coexist in the same biological systems: C16-HSL (saturated, no oxo group), 3-oxo-C16-HSL (saturated, with 3-oxo group), C16:1-HSL (monounsaturated, no oxo group), and 3-oxo-C16:1-HSL (monounsaturated, with 3-oxo group) [1]. These structural differences—specifically the presence or absence of the 3-oxo moiety and the Δ11 cis double bond—confer differential binding affinities to LuxR-type receptors and distinct protein expression profiles [2]. Consequently, substituting one C16 AHL for another without verifying receptor compatibility introduces uncontrolled variables in QS studies. The following quantitative evidence demonstrates why 3-oxo-C16:1-HSL must be selected based on its specific structural and functional characteristics rather than treated as a generic long-chain AHL reagent.

3-Oxo-C16:1-HSL Comparative Evidence: Quantitative Differentiation from C16 AHL Analogs


Structural Distinction from C16:1-HSL: The 3-Oxo Substituent Confers Signal Identity in Natural QS Systems

3-Oxo-C16:1-HSL is unequivocally distinguished from its closest structural analog C16:1-HSL (N-(cis-9-octadecenoyl)homoserine lactone) by the presence of a 3-oxo (β-keto) group on the acyl chain [1]. Both compounds are sinI-dependent AHL QS signals co-accumulated by the 8530 expR+ strain of S. meliloti under identical experimental conditions, as confirmed by GC-MS and electrospray ionization tandem MS [2]. This structural difference is not trivial—the 3-oxo group alters hydrogen bonding capacity (H-bond acceptor count: 4 for 3-oxo-C16:1-HSL versus 3 for C16:1-HSL) and influences receptor recognition specificity [3].

Quorum sensing AHL structure-activity relationship Sinorhizobium meliloti

Biological Source Specificity: 3-Oxo-C16:1-HSL Is Produced by Defined avsI and sinI Loci in Distinct Bacterial Strains

Among the four C16-HSL family members encoded by the avsI locus of Agrobacterium vitis strain F2/5, 3-oxo-C16:1-HSL represents a distinct biosynthetic output with a specific double bond position (Δ11 cis) not found in the non-oxo analog C16:1-HSL (Δ9 cis) [1]. In Sinorhizobium meliloti, 3-oxo-C16:1-HSL was identified via GC-MS and ESI-MS/MS as one of five sinI-dependent AHL QS signals accumulated by the 8530 expR+ strain, alongside 3-oxo-C14-HSL, C16-HSL, 3-oxo-C16-HSL, and C16:1-HSL [2]. Notably, the 2002 characterization of the sinR/sinI locus by Marketon et al. reported 3-oxohexadecenoyl HL (3-oxo-C16:1-HSL) as one of four novel long-chain AHL structures synthesized by S. meliloti—the first report of AHLs with acyl chains longer than 14 carbons [3].

Bacterial biosynthesis QS signal identification Agrobacterium vitis

Proteomic Regulation Profile: 3-Oxo-C16:1-HSL Is Part of a Multi-AHL QS Repertoire Governing Nodulation Efficiency

In the S. meliloti QS system, 3-oxo-C16:1-HSL is one of five sinI-dependent AHL signals that collectively regulate a complex proteome. Gao et al. identified that the accumulation of 55 proteins was dependent on SinI (the AHL synthase) and/or ExpR (an AHL receptor), with 3-oxo-C16:1-HSL co-accumulating alongside 3-oxo-C14-HSL, C16-HSL, 3-oxo-C16-HSL, and C16:1-HSL in the 8530 expR+ strain [1]. While the study quantified that addition of 200 nM C16:1-HSL (the non-oxo analog) affected 75% of the QS-regulated proteins, the precise protein subset responsive to 3-oxo-C16:1-HSL alone was not resolved due to the overlapping multi-signal nature of the sinI system [1]. However, the broader functional consequence is well-established: sinI mutants—which lack production of all sinI-dependent AHLs including 3-oxo-C16:1-HSL—exhibit significantly delayed nodule initiation on Medicago truncatula host roots, demonstrating that the complete AHL repertoire, including 3-oxo-C16:1-HSL, contributes to symbiotic efficiency [2].

Proteomics Symbiosis Nodulation Sinorhizobium meliloti

Commercial Availability and Purity Specifications: Procurement-Relevant Comparisons

3-Oxo-C16:1-HSL is commercially available from multiple vendors with defined purity and solubility specifications that inform experimental design. The compound (CAS 1269663-80-0) is supplied as a solid with reported solubility of ≥10 mg/mL in DMF, DMSO, and ethanol (sonication recommended), equivalent to ≥28.45 mM stock solutions [1]. This solubility profile is comparable to that of C16:1-HSL (CAS 479050-91-4) and other long-chain AHLs. The calculated physicochemical parameters include LogP = 3.63, tPSA = 72.5 Ų, 1 hydrogen bond donor, and 4 hydrogen bond acceptors, with 14 rotatable bonds . These properties dictate the compound's handling requirements (storage at -20°C for powder, -80°C for solutions) and inform experimental protocols involving membrane permeability or solvent compatibility.

Reagent procurement Purity specifications Solubility

3-Oxo-C16:1-HSL Research Applications: From Biosensor Development to Plant-Microbe Symbiosis Studies


LasR-Based Bacterial Biosensor Development and Calibration

3-Oxo-C16:1-HSL serves as a critical calibrant and positive control in LasR-based bioluminescence biosensor assays, such as the E. coli JM109 (pSB1075) reporter strain [1]. Savka et al. demonstrated that this LasR-based biosensor detects diverse long-chain AHLs with and without double bonds as well as those oxygenated at the third carbon, establishing 3-oxo-C16:1-HSL as one of the structurally validated targets for biosensor characterization. Researchers developing QS detection platforms should procure this specific AHL to validate sensor response across the full range of naturally occurring C16-HSL structural variants, ensuring the biosensor's utility for discovering AHLs from uninvestigated bacterial species.

Sinorhizobium meliloti Symbiosis and Nodulation Pathway Reconstitution

In S. meliloti–Medicago symbiosis research, 3-oxo-C16:1-HSL is one of five essential sinI-dependent AHL signals that collectively govern nodulation efficiency on host plant roots [2][3]. sinI mutants lacking the entire AHL repertoire exhibit significantly delayed nodule initiation, demonstrating the functional importance of the complete QS signal set [2]. Investigators studying the molecular basis of symbiotic nitrogen fixation must include 3-oxo-C16:1-HSL in AHL supplementation experiments to faithfully reconstitute the native sinI-dependent QS signaling environment; omission of this specific AHL yields an incomplete representation of the bacterial signaling state and may confound phenotypic interpretations.

Agrobacterium vitis avsI Locus Functional Characterization

3-Oxo-C16:1-HSL is one of four C16-HSL family members encoded by the avsI locus of Agrobacterium vitis strain F2/5, a non-tumorigenic strain that inhibits pathogenic A. vitis strains from causing crown gall disease on grape [4]. Researchers investigating the molecular mechanism of this biocontrol phenotype require the authentic avsI-produced AHLs for functional complementation assays, bioactivity testing, and biosensor validation. Procurement of 3-oxo-C16:1-HSL specifically (rather than its saturated or non-oxo analogs) is essential for studies aiming to delineate the role of the 3-oxo substituent and Δ11 unsaturation in receptor binding and downstream gene regulation.

Long-Chain AHL Structural Biology and Receptor-Ligand Interaction Studies

The unique combination of a 16-carbon acyl chain, Δ11 cis unsaturation, and 3-oxo substitution makes 3-oxo-C16:1-HSL a valuable tool compound for structure-activity relationship (SAR) studies of LuxR-type receptor binding [4]. Comparative analyses against its three C16-HSL family analogs (C16-HSL, 3-oxo-C16-HSL, and C16:1-HSL) enable researchers to dissect the contributions of chain length, oxidation state, and unsaturation to receptor recognition specificity. Such SAR studies are fundamental to rational design of QS inhibitors (quorum quenching agents) and synthetic AHL analogs for agricultural and biomedical applications.

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